テラゾシン塩酸塩

概要

説明

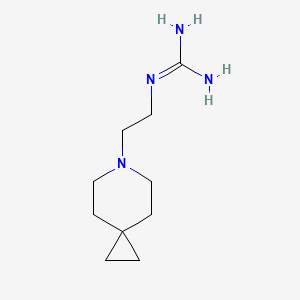

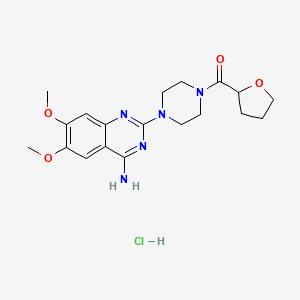

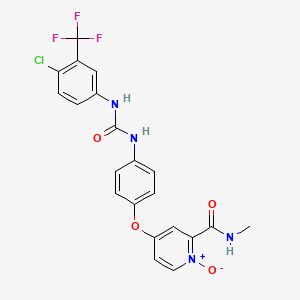

テラゾシン塩酸塩は、キナゾリン誘導体であり、アルファ1アドレナリン受容体拮抗薬です。 主に、症状のある良性前立腺肥大症の治療と高血圧の管理に使用されます 。 アルファ1アドレナリン受容体に対するアドレナリンの作用を阻害することにより、血管と前立腺の平滑筋の弛緩を引き起こします .

科学的研究の応用

Terazosin Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of alpha-1 adrenergic antagonists.

Biology: Research on Terazosin includes its effects on cellular processes and receptor binding studies.

Industry: Terazosin is used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

テラゾシン塩酸塩は、アルファ1アドレナリン受容体を選択的に阻害することで、その効果を発揮します。 この阻害により、血管と前立腺の平滑筋が弛緩し、血圧が低下し、尿流が改善されます 。 分子標的にはアルファ1アドレノセプターが含まれ、関与する経路は主にアドレナリンシグナル伝達経路に関連しています .

類似の化合物との比較

類似の化合物

タムスロシン: 同じ適応症で使用される別のアルファ1アドレナリン受容体拮抗薬です.

ドキサゾシン: 高血圧と良性前立腺肥大症の治療に使用されます.

アルファゾシン: 良性前立腺肥大症にも使用されます.

独自性

テラゾシン塩酸塩は、アルファ1アドレナリン受容体に対する特異的な結合親和性と選択性において独特です。 テラゾシン塩酸塩は、一部の類似薬と比較して、半減期が長く、独自の薬物動態プロファイルを持っています。そのため、1日1回の投与に適しています .

Safety and Hazards

生化学分析

Biochemical Properties

Terazosin hydrochloride interacts with alpha-1-adrenoceptors, which are a type of protein found in various parts of the body, including smooth muscle in blood vessels and the prostate . By blocking the action of adrenaline on these receptors, terazosin hydrochloride causes relaxation of these muscles, which can help to lower blood pressure and improve urinary flow .

Cellular Effects

Terazosin hydrochloride’s effects on cells are largely due to its interaction with alpha-1-adrenoceptors. By blocking these receptors, it can cause relaxation of smooth muscle cells in blood vessels and the prostate . This can lead to a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia .

Molecular Mechanism

The molecular mechanism of action of terazosin hydrochloride involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in relaxation of smooth muscle in blood vessels and the prostate, which can lower blood pressure and improve urinary flow .

Dosage Effects in Animal Models

In animal models, the effects of terazosin hydrochloride have been observed to potentially suppress acetaminophen-induced acute liver injury

Metabolic Pathways

Terazosin hydrochloride is primarily metabolized in the liver . The majority of terazosin is hepatically metabolized, with metabolites including 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .

準備方法

合成経路と反応条件

テラゾシン塩酸塩の合成には、ピペラジンと2-フロイルクロリドの反応、続いてフラン環の触媒的加水素化が含まれます。 この中間体は、次に2-クロロ-6,7-ジメトキシキナゾリン-4-アミン存在下で加熱され、テラゾシンが得られます 。 テラゾシン塩酸塩二水和物の調製には、まずテラゾシン塩基を調製し、その後塩酸と反応させて塩酸塩を形成する工程が含まれます .

工業生産方法

テラゾシン塩酸塩の工業生産方法は、一般的に、上記のような合成経路を用いた大規模合成が含まれます。 このプロセスは、収率と純度を最適化されており、最終製品が製薬規格を満たしていることを保証しています .

化学反応の分析

反応の種類

テラゾシン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: テラゾシンは特定の条件下で酸化されて、さまざまな誘導体を形成することができます。

還元: テラゾシンの還元により、塩基形のテラゾシンが生成される可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまなハロゲン化剤などがあります .

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな薬理作用を持つ可能性のある、さまざまなキナゾリン誘導体があります .

科学研究における用途

テラゾシン塩酸塩は、幅広い科学研究用途を持っています。

化学: アルファ1アドレナリン受容体拮抗薬の研究において、モデル化合物として使用されます。

生物学: テラゾシンの研究には、細胞プロセスへの影響と受容体結合研究が含まれます.

類似化合物との比較

Similar Compounds

Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications.

Doxazosin: Used for treating hypertension and benign prostatic hyperplasia.

Uniqueness

Terazosin Hydrochloride is unique in its specific binding affinity and selectivity for alpha-1 adrenergic receptors. It has a distinct pharmacokinetic profile, with a longer half-life compared to some of its counterparts, making it suitable for once-daily dosing .

特性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSWDOUXSCRCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63590-64-7 (Parent) | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045493 | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-08-8, 70024-40-7 | |

| Record name | Terazosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Terazosin Hydrochloride is a selective α1-adrenergic receptor blocker. [] This means it binds to α1-adrenergic receptors, preventing the natural agonists (like norepinephrine and epinephrine) from binding and exerting their effects. [] This blockade leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. []

A: In addition to its systemic vasodilatory effects, Terazosin Hydrochloride also relaxes smooth muscle in the prostate and bladder neck. [, ] This relaxation relieves urethral resistance, thereby improving urine flow and alleviating symptoms associated with BPH. [, ]

A: The molecular formula of Terazosin Hydrochloride Dihydrate is C19H26N5O4Cl(H2O)2. [] Its molecular weight is 459.95 g/mol. []

ANone: Various spectroscopic methods are used to characterize Terazosin Hydrochloride, including:

- NMR Spectroscopy (1H-NMR): Provides information about the hydrogen atoms within the molecule, aiding in structural elucidation. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

A: Yes, Terazosin Hydrochloride exhibits polymorphism, meaning it can exist in different crystal structures with distinct physicochemical properties. [] Researchers have identified several polymorphs and solvates, including four solvent-free forms, a methanolate, a dihydrate, and a form obtained by desolvating the methanolate. []

A: Studies have investigated the relative stability of various Terazosin Hydrochloride forms. [] Understanding the stability of different polymorphs is crucial for developing stable formulations with predictable dissolution and bioavailability.

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying Terazosin Hydrochloride. These include:

- UV Detection: Measures the absorbance of Terazosin Hydrochloride at a specific wavelength, typically 245 nm or 246 nm. [, , ]

- Fluorescence Detection: Detects the fluorescence emitted by Terazosin Hydrochloride after excitation at a specific wavelength. [, ]

- Mass Spectrometry (MS/ESI): Provides high sensitivity and selectivity for quantifying Terazosin Hydrochloride in complex matrices like human plasma. [, ]

A: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the method. [, ] For Terazosin Hydrochloride, this involves demonstrating that the chosen method can reliably quantify the drug within the relevant concentration range in the specific matrix (e.g., pharmaceutical formulations or biological samples).

A: Terazosin Hydrochloride is typically administered orally, usually in tablet or capsule form. [, , , ]

A: Bioequivalence studies comparing different Terazosin Hydrochloride formulations have been conducted under both fasting and fed conditions. [] These studies assess how food intake affects the drug's absorption, distribution, metabolism, and excretion (ADME).

A: Yes, researchers have explored transdermal delivery of Terazosin Hydrochloride using iontophoresis, a technique that uses a mild electric current to enhance drug penetration through the skin. [, , ] These studies suggest that iontophoresis could be a promising strategy for delivering Terazosin Hydrochloride, potentially offering advantages like improved patient compliance and reduced side effects.

ANone: Terazosin Hydrochloride is primarily used to treat:

- Hypertension: Its α1-adrenergic receptor blocking properties promote vasodilation, reducing blood pressure. [, , , ]

- Benign Prostatic Hyperplasia (BPH): Terazosin Hydrochloride relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and alleviating BPH symptoms. [, , , , ]

A: While Terazosin Hydrochloride is not typically the primary treatment for chronic prostatitis, it is sometimes used in combination with other medications, like antibiotics, to manage symptoms, particularly those related to urinary flow. [, , , ]

A: As with any medication, Terazosin Hydrochloride can cause side effects. The most common side effects are related to its mechanism of action and include dizziness, headache, fatigue, and postural hypotension (a drop in blood pressure upon standing). [, ]

A: Yes, Terazosin Hydrochloride may interact with other medications, potentially altering their effects or increasing the risk of side effects. [] It is essential to inform healthcare providers about all medications being taken, including over-the-counter drugs and supplements, to minimize the risk of interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)

![3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid](/img/structure/B1682163.png)